molecular formula C7H6F3O3P B155554 [4-(Trifluoromethyl)phenyl]phosphonic acid CAS No. 1869-27-8

[4-(Trifluoromethyl)phenyl]phosphonic acid

Cat. No.: B155554
CAS No.: 1869-27-8
M. Wt: 226.09 g/mol
InChI Key: HJMPWNMEAAWAIW-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)phenyl]phosphonic acid is a high-value organophosphorus compound that serves as a critical building block in advanced chemical and pharmaceutical research. Its molecular structure, which integrates a robust phosphonic acid group with a lipophilic and electron-withdrawing trifluoromethyl group on the phenyl ring, enables its use in the synthesis of novel compounds with enhanced properties. In medicinal chemistry, the trifluoromethyl group is a established pharmacophore known to improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . This makes the reagent particularly valuable for creating potential active pharmaceutical ingredients (APIs); for instance, phosphonate groups are present in a class of drugs known as bisphosphonates, which are used to treat bone disorders, and in antiviral agents like cidofovir and tenofovir . Furthermore, phosphonic acids are widely investigated in materials science for their ability to form self-assembled monolayers on metal oxides and as functional linkers in metal-organic frameworks (MOFs), with applications in catalysis and sensor development . The compound is also instrumental in the development of prodrugs and enzyme inhibitors, where the phosphonate moiety can mimic transition states or act as a bioisostere for phosphate groups . Ongoing research continues to explore greener synthetic routes for phosphonate compounds, emphasizing solvent-free and catalyst-free methods to align with modern sustainable chemistry principles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]phosphonic acid
Source PubChem
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InChI

InChI=1S/C7H6F3O3P/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMPWNMEAAWAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506338
Record name [4-(Trifluoromethyl)phenyl]phosphonic acid
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Molecular Weight

226.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1869-27-8
Record name P-[4-(Trifluoromethyl)phenyl]phosphonic acid
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Record name [4-(Trifluoromethyl)phenyl]phosphonic acid
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Record name [4-(trifluoromethyl)phenyl]phosphonic acid
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Synthetic Methodologies and Preparative Strategies

Classical Synthetic Routes for [4-(Trifluoromethyl)phenyl]phosphonic Acid

The traditional preparation of this compound relies on established organophosphorus chemistry, including the hydrolysis of precursor esters, phosphorylation mediated by organometallic reagents, and oxidation of lower oxidation state phosphorus compounds.

A prevalent and high-yielding method for synthesizing arylphosphonic acids involves the dealkylation or hydrolysis of the corresponding dialkyl or diaryl phosphonate (B1237965) esters. proquest.comnih.gov These ester precursors are generally stable, easily purified, and can be prepared through robust reactions, making their subsequent conversion to the target phosphonic acid a critical final step. Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions. wikipedia.org

The most common route to the precursor, dialkyl [4-(Trifluoromethyl)phenyl]phosphonate, is the Michaelis-Arbuzov reaction. eurekaselect.combenthamdirect.com This reaction involves the treatment of an aryl halide, such as 4-(trifluoromethyl)bromobenzene, with a trialkyl phosphite (B83602), typically triethyl phosphite, often catalyzed by a nickel salt. The reaction proceeds through a nucleophilic attack by the phosphorus on the alkyl halide, forming a trialkoxyphosphonium salt intermediate, which then undergoes dealkylation by the halide ion to yield the phosphonate ester. organic-chemistry.org

Once the dialkyl [4-(Trifluoromethyl)phenyl]phosphonate intermediate is synthesized and purified, it is converted to the final phosphonic acid via hydrolysis. wikipedia.org This cleavage of the ester's P-O-C bond can be accomplished through several methods, with acidic hydrolysis being a common choice. A two-step procedure known as the McKenna procedure, which utilizes bromotrimethylsilane (B50905) followed by methanolysis, is also an effective method for dealkylation under mild conditions. nih.gov

The hydrolysis of phosphonate esters to their corresponding phosphonic acids can be performed under either acidic or basic conditions, with the choice of method often depending on the substrate's sensitivity to the reaction environment. proquest.comnih.gov

Acidic Hydrolysis: This is a widely applied method, typically employing concentrated aqueous solutions of strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures, often at reflux for extended periods. nih.govresearchgate.net For instance, arylphosphonic acids have been successfully prepared by refluxing the corresponding dialkyl phosphonates with an excess of hydrochloric acid for 12 hours. nih.gov While effective, these conditions can be harsh for molecules with sensitive functional groups. nih.gov The reaction mechanism can vary depending on the ester's alkyl group; for example, isopropyl esters tend to hydrolyze faster than methyl esters under acidic catalysis. proquest.comnih.gov

Alkaline Hydrolysis: This method typically uses aqueous solutions of strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.gov The reaction proceeds through nucleophilic attack of a hydroxide ion on the phosphorus atom. rsc.org A key advantage of alkaline hydrolysis is that it is generally irreversible. nih.gov However, it can be problematic for substrates containing base-sensitive functionalities. nih.gov Steric hindrance plays a significant role in alkaline hydrolysis, with bulkier alkyl groups on the ester slowing the reaction rate considerably. proquest.com In contrast to acidic conditions, under basic catalysis, methyl esters react significantly faster than isopropyl esters. proquest.comnih.gov The resulting phosphonate salt from alkaline hydrolysis requires a subsequent acidification step, usually with a strong mineral acid, to yield the free phosphonic acid. proquest.com

ConditionTypical ReagentsAdvantagesDisadvantagesMechanism Considerations
Acidic Hydrolysis Concentrated HCl, HBrDirect formation of the free acid. proquest.comHarsh conditions (high temp, long times) may degrade sensitive molecules. nih.gov Corrosive reagents. nih.govRate can be influenced by the stability of the carbocation formed from the alkyl group (AAl1 mechanism) or bimolecular attack by water (AAc2 mechanism). nih.gov
Alkaline Hydrolysis Aqueous NaOH, KOH, LiOHOften faster for unhindered esters. proquest.com Irreversible process. nih.govRequires a separate acidification step to isolate the free acid. proquest.com Not suitable for base-sensitive substrates. nih.govPrimarily proceeds via nucleophilic attack on the phosphorus atom. Highly sensitive to steric hindrance. proquest.com

An alternative classical route involves the use of an organometallic intermediate. Specifically, the Grignard reagent, 4-(trifluoromethyl)phenyl magnesium bromide, is prepared from the corresponding aryl bromide. This reagent is then reacted with a phosphorus electrophile, such as phosphorus oxychloride (POCl₃), in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). The reaction is subsequently quenched with water to hydrolyze the intermediate and yield this compound.

This synthetic strategy begins with a phosphorus compound in a lower oxidation state, specifically [4-(trifluoromethyl)phenyl]phosphonous acid. This precursor is then oxidized to the desired phosphonic acid. Common and effective oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄).

The reaction is typically carried out by heating the phosphonous acid with the oxidant, for example, with 30% hydrogen peroxide at 60°C for several hours. A critical challenge in this method is controlling the reaction to prevent over-oxidation to phosphate (B84403) derivatives, which requires precise stoichiometric control of the oxidizing agent. When controlled properly, this method can provide the target compound in good yield and purity (e.g., 78% yield with 90% purity).

Hydrolysis of Phosphonate Esters

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry has introduced more advanced and catalytic methods for the formation of carbon-phosphorus bonds, which can be applied to the synthesis of this compound precursors. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical routes.

Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, provide a powerful tool for forming aryl-phosphorus bonds. researchgate.net These reactions couple aryl halides or triflates with H-phosphonates (dialkyl phosphites) in the presence of a palladium catalyst and a base. organic-chemistry.org Similarly, copper-catalyzed methods have been developed for the P-arylation of organophosphorus compounds, using inexpensive ligands to facilitate the coupling of aryl boronic acids with H-phosphonates. organic-chemistry.org These catalytic approaches represent a significant advancement, enabling the synthesis of phosphonate esters under conditions that may be more compatible with complex molecular architectures. Once formed, these esters can be hydrolyzed to the final phosphonic acid as described previously.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling Analogs)

The formation of a direct bond between an aryl group and a phosphorus atom can be effectively accomplished using palladium-catalyzed cross-coupling reactions. These methods are analogous to the Nobel Prize-winning Suzuki-Miyaura coupling, which traditionally forms carbon-carbon bonds. libretexts.orgmychemblog.com In this context, the reaction is adapted to form a C-P bond, linking an aryl electrophile with a phosphorus-centered nucleophile.

The general mechanism for these cross-coupling reactions involves a catalytic cycle centered on a palladium complex. yonedalabs.com Key steps typically include:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond of the aryl starting material (e.g., 4-(trifluoromethyl)bromobenzene). mychemblog.com

Transmetalation/Ligand Exchange : The phosphorus-containing reagent, often a dialkyl phosphite or H-phosphonate diester, coordinates to the palladium(II) complex. nih.gov

Reductive Elimination : The final step involves the formation of the desired C-P bond, yielding the arylphosphonate product and regenerating the active Pd(0) catalyst. nih.gov

A variety of aryl partners can be used, including not only aryl halides but also derivatives like aryl triflates and aryl imidazolylsulfonates, which can offer different reactivity profiles. acs.org The choice of ligands for the palladium catalyst, as well as the base and solvent, is critical for achieving high efficiency and selectivity. researchgate.nettcichemicals.com This approach represents a powerful and versatile strategy for synthesizing a wide range of arylphosphonates, which are the direct precursors to arylphosphonic acids. nih.gov

Table 1: Typical Components in Palladium-Catalyzed C-P Cross-Coupling
ComponentExamplesFunction
Aryl Electrophile4-Bromo(trifluoromethyl)benzene, 4-Iodo(trifluoromethyl)benzene, Aryl TriflatesProvides the aryl group for the C-P bond.
Phosphorus NucleophileDiethyl phosphite, Diisopropyl phosphite (H-Phosphonate Diesters)Provides the phosphorus moiety.
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Facilitates the catalytic cycle for bond formation.
LigandXantPhos, dppf, P(t-Bu)₃Stabilizes the palladium center and modulates its reactivity.
BaseK₂CO₃, Cs₂CO₃, iPr₂NEt (Hünig's base)Activates the phosphorus nucleophile and facilitates the catalytic cycle.
SolventToluene (B28343), Dioxane, DMF, THFSolubilizes reagents and influences reaction kinetics.

Reaction of 4-(Trifluoromethyl)benzyl Chloride with Triethyl Phosphite and Subsequent Hydrolysis

A common and robust method for synthesizing phosphonates is the Michaelis-Arbuzov reaction. organic-chemistry.orgresearchgate.net This reaction is particularly suited for preparing benzylphosphonates. In the context of a related structure, [4-(trifluoromethyl)phenyl]methylphosphonic acid, the synthesis begins with the reaction between 4-(trifluoromethyl)benzyl chloride and a trialkyl phosphite, such as triethyl phosphite.

The mechanism proceeds in two main stages:

Nucleophilic Attack : The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(trifluoromethyl)benzyl chloride. This step forms a quasi-phosphonium salt intermediate. researchgate.net

Dealkylation : The displaced chloride ion then attacks one of the ethyl groups on the phosphonium (B103445) intermediate, leading to the formation of the diethyl [4-(trifluoromethyl)benzyl]phosphonate and ethyl chloride as a byproduct. organic-chemistry.org

Following the successful synthesis of the phosphonate ester, the final step is hydrolysis to yield the target phosphonic acid. This transformation is typically achieved by heating the ester under strongly acidic conditions, for example, by refluxing with concentrated hydrochloric acid. nih.govresearchgate.net The acid catalyzes the cleavage of the two ethyl ester groups, replacing them with hydroxyl groups to afford the final phosphonic acid.

Table 2: Two-Step Synthesis of [4-(Trifluoromethyl)benzyl]phosphonic Acid
StepReactionKey ReagentsProduct
1Michaelis-Arbuzov Reaction4-(Trifluoromethyl)benzyl chloride, Triethyl phosphiteDiethyl [4-(trifluoromethyl)benzyl]phosphonate
2Acid HydrolysisConcentrated HCl, Water[4-(Trifluoromethyl)benzyl]phosphonic acid

Optimization and Scalability Considerations in Synthesis

Moving from laboratory-scale synthesis to industrial production requires significant optimization of reaction conditions and purification methods to ensure efficiency, safety, and cost-effectiveness.

Continuous Flow Reactor Systems for Industrial Production

Continuous flow chemistry has emerged as a powerful technology for the large-scale synthesis of chemical compounds. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This methodology offers several advantages over traditional batch processing, including:

Enhanced Safety : The small internal volume of the reactor minimizes the amount of hazardous material present at any given time.

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing, often leading to higher yields and fewer byproducts.

Scalability : Production can be scaled up by simply running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), bypassing the need for larger, more complex batch reactors.

For the synthesis of arylphosphonates via palladium-catalyzed coupling, flow systems can be particularly advantageous for handling the exothermic nature of the reaction and for optimizing catalyst performance.

Research into Purification Techniques (e.g., Recrystallization, Ion-Exchange Chromatography)

The purity of the final phosphonic acid is critical for its subsequent applications. Research into purification focuses on developing efficient and scalable methods.

Recrystallization : This is a primary technique for purifying solid compounds. The crude this compound is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for achieving a high recovery of pure product.

Ion-Exchange Chromatography : This technique is particularly well-suited for purifying ionic compounds like phosphonic acids. The crude product is passed through a column containing a solid resin with charged functional groups. The phosphonic acid, being acidic, will bind to an anion-exchange resin. Impurities can be washed away, and the pure product can then be eluted by changing the pH or ionic strength of the solvent.

Stereoselective and Asymmetric Synthesis of Related α-Amino Phosphonic Acids

α-Amino phosphonic acids are structural analogs of α-amino acids and are of significant interest in medicinal chemistry. The synthesis of these compounds in an enantiomerically pure form is a key challenge. Asymmetric synthesis aims to create a specific stereoisomer, which is often crucial for biological activity.

For α-amino phosphonic acids bearing a [4-(trifluoromethyl)phenyl] group, stereoselective synthesis can be approached through various strategies, including:

The Kabachnik-Fields Reaction : This is a three-component reaction between an amine, a carbonyl compound (e.g., an aldehyde), and a dialkyl phosphite. The use of a chiral amine or a chiral catalyst can induce asymmetry and lead to the formation of an enantiomerically enriched α-amino phosphonate, which can then be hydrolyzed to the corresponding acid.

Asymmetric Hydrogenation : An α-enamido phosphonate can be synthesized and then subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) to introduce the desired stereocenter.

Use of Chiral Auxiliaries : A chiral auxiliary can be attached to the molecule to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed.

These advanced synthetic strategies are essential for accessing specific, biologically active stereoisomers of complex phosphonic acids.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of [4-(Trifluoromethyl)phenyl]phosphonic Acid

The primary reaction pathways for this compound involve transformations at the phosphonic acid moiety and, under specific conditions, the trifluoromethyl group. These reactions include oxidation, reduction, and substitution, which allow for the synthesis of a diverse range of derivatives.

Oxidation Reactions and Derivatization Studies

While the phosphorus atom in this compound is in a high oxidation state (P(V)), related precursors like phosphonous acids can be oxidized to yield the target compound. For instance, [4-(trifluoromethyl)phenyl]phosphonous acid can be oxidized using agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄). However, careful control of reaction conditions is necessary to prevent over-oxidation to phosphate (B84403) derivatives.

For analytical purposes, the phosphonic acid group can be chemically modified through derivatization to improve its volatility and thermal stability for techniques like gas chromatography-mass spectrometry (GC-MS). Common derivatization methods for phosphonic acids include:

Silylation: Reaction with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity of the molecule. mdpi.com

Pentafluorobenzylation (PFB): This method yields PFB derivatives that are significantly more stable than their TMS counterparts, making them suitable for sensitive analytical detection. researchgate.net

These derivatization techniques are crucial for the accurate quantification and identification of phosphonic acids in various matrices. researchgate.netamazonaws.com

Reduction Reactions Leading to Phosphine (B1218219) Derivatives

The reduction of the phosphonic acid group is a key transformation that leads to the formation of valuable phosphine derivatives. Phosphines, such as tris[4-(trifluoromethyl)phenyl]phosphine, are widely used as ligands in catalysis. guidechem.comsigmaaldrich.com Strong reducing agents are typically required to convert the P(V) center in the phosphonic acid to a P(III) phosphine.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including phosphonic acids and their ester or oxide derivatives, to the corresponding primary, secondary, or tertiary phosphines. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org The reaction involves the nucleophilic attack of hydride ions from LiAlH₄ on the electrophilic phosphorus atom, leading to the cleavage of the P=O and P-OH bonds.

Table 1: Reagents for the Reduction of Phosphonic Acids and Derivatives
Reducing AgentAbbreviationSubstrateProductReference
Lithium aluminum hydrideLiAlH₄ / LAHPhosphonic Acid / Phosphine OxidePhosphine organic-chemistry.org

Substitution Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups and is generally stable. nih.govmdpi.com This stability is due to the strong carbon-fluorine bonds. However, under forcing conditions such as in the presence of Brønsted superacids, the -CF₃ group can undergo protolytic defluorination, leading to the formation of reactive electrophilic species like carbocations or acylium cations. nih.gov These intermediates can then participate in subsequent reactions, such as Friedel-Crafts-type alkylations with other aromatic compounds. nih.gov

Role in Organic Synthesis Applications

This compound and its derivatives are valuable tools in modern organic synthesis, serving as key components in catalytic systems and as foundational units for constructing more complex molecules.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Organophosphorus compounds, particularly phosphines derived from precursors like this compound, are critical as ligands in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. guidechem.comnih.gov This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an aryl halide. youtube.com

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Transmetalation: The organic group is transferred from the boron reagent to the palladium(II) complex.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

Phosphine ligands, such as tris[4-(trifluoromethyl)phenyl]phosphine, coordinate to the palladium center, influencing its stability, solubility, and catalytic activity. sigmaaldrich.com The electron-withdrawing nature of the trifluoromethyl groups on the phosphine ligand can modulate the electronic properties of the palladium catalyst, thereby affecting the efficiency and scope of the cross-coupling reaction. guidechem.comnih.gov

Table 2: Application in Catalytic Reactions
Reaction TypeRole of Phosphine DerivativeKey FeaturesReference
Suzuki-Miyaura CouplingPalladium Catalyst LigandForms C-C bonds; electronic properties of ligand influence catalyst activity. guidechem.comnih.gov
Other Cross-Coupling Reactions (e.g., Heck, Sonogashira)Palladium Catalyst LigandVersatile ligand for various C-C and C-heteroatom bond formations. sigmaaldrich.com

Building Block for Complex Organophosphorus Compounds

This compound serves as a versatile building block for the synthesis of more elaborate organophosphorus compounds. The presence of both a reactive phosphonic acid moiety and a chemically robust trifluoromethylated phenyl ring allows for selective modifications at either end of the molecule.

This dual functionality makes it a valuable precursor for creating:

Specialty Polymers: Incorporation into polymer backbones can impart properties such as flame retardancy, thermal stability, and specific ion-exchange capabilities for materials science applications.

Bioactive Molecules: The trifluoromethyl group is a common feature in many pharmaceuticals as it can enhance properties like metabolic stability and membrane permeability. mdpi.com Using this phosphonic acid as a scaffold allows for the introduction of this group into potential drug candidates.

Advanced Ligands: The phosphonic acid can be converted into various phosphine derivatives with tailored steric and electronic properties for use in catalysis. guidechem.com

The synthesis of these complex molecules often begins with the esterification or chlorination of the phosphonic acid group, followed by further reactions to build the desired molecular architecture. nih.govbeilstein-journals.org

Mechanistic Insights into Reaction Conditions and Selectivity

The conditions under which reactions involving this compound and its precursors are conducted play a pivotal role in determining the reaction's speed, efficiency, and the distribution of products. Mechanistic studies that probe these factors are essential for rational process design and optimization.

Influence of Solvent Coordination on Reaction Kinetics and Thermodynamics

The choice of solvent is a critical parameter in the synthesis of arylphosphonates, including this compound, as it can significantly influence both the rate (kinetics) and the equilibrium position (thermodynamics) of the reaction. This influence is primarily exerted through the solvation of reactants, intermediates, and transition states.

The synthesis of phosphonates often involves the formation of charged intermediates or highly polar transition states. For instance, in the widely used Michaelis-Arbuzov reaction, a key step involves the nucleophilic attack of a phosphite (B83602) on an alkyl or aryl halide, leading to a phosphonium (B103445) salt intermediate. The stability of this charged intermediate is highly dependent on the surrounding solvent molecules.

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are particularly effective at stabilizing these charged species through dipole-dipole interactions. By coordinating with the phosphonium cation, these solvents lower its energy, thereby reducing the activation energy required to reach the transition state and accelerating the reaction rate. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the general principles of physical organic chemistry suggest that its synthesis via reactions like the palladium-catalyzed coupling of an aryl halide with a phosphite source would be similarly enhanced in polar aprotic solvents.

Conversely, nonpolar solvents like toluene (B28343) or hexane (B92381) are less effective at stabilizing charged intermediates, which can lead to slower reaction rates. However, in some cases, the choice of a less polar solvent can be strategic to control selectivity or to facilitate product separation. The interplay between solvent polarity, reactant solubility, and the specific mechanism of the C-P bond formation dictates the optimal solvent choice for a given synthetic route.

Green Chemistry Principles Applied to Phosphonate (B1237965) Synthesis

The synthesis of phosphonates, including this compound, is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste reduction, use of safer chemicals, energy efficiency, and catalysis.

Several green strategies have been successfully applied to the synthesis of organophosphonates:

Solvent-Free and Catalyst-Free Conditions: A significant advancement is the development of solvent-free reaction conditions, which eliminates the environmental and safety hazards associated with volatile organic solvents. The Pudovik reaction, for instance, which synthesizes α-hydroxyphosphonates, has been effectively carried out under solvent- and catalyst-free conditions using ultrasound irradiation. This method not only aligns with green principles but also often results in high yields and short reaction times.

Use of Greener Solvents: When a solvent is necessary, the focus is on using environmentally benign options. Water is an ideal green solvent, and its use has been demonstrated to promote certain phosphonate syntheses. For example, a palladium-catalyzed Michaelis-Arbuzov reaction for preparing aryl phosphonates proceeds efficiently in the presence of water under mild conditions. organic-chemistry.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enable more efficient reactions with lower energy consumption and higher atom economy. Various catalytic systems have been developed for phosphonate synthesis, including Lewis acids (e.g., SnCl₂·2H₂O), palladium complexes, and heterogeneous catalysts. nih.govorganic-chemistry.orgmdpi.com These catalysts can facilitate C-P bond formation under milder conditions and with greater selectivity, reducing the formation of byproducts.

Improved Atom Economy: Traditional methods like the Michaelis-Arbuzov reaction often use alkyl halides, which can be hazardous. Greener variations have been developed, such as an alcohol-based Michaelis-Arbuzov reaction that avoids the use of alkyl halides, thereby improving the safety profile and atom economy of the process. rsc.orgnih.gov

The application of these principles offers a pathway to more sustainable and efficient manufacturing of this compound and other valuable organophosphorus compounds.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Phosphonates

Reaction TypeMethodConditionsAdvantagesReference
α-Hydroxyphosphonate Synthesis (Pudovik)Ultrasound-AssistedSolvent-free, catalyst-free, room temperatureHigh yields, short reaction times (minutes), environmentally benign researchgate.net
Michaelis-Arbuzov ReactionMicrowave-AssistedSolvent-freeReduced reaction time, increased yield, simplified workup researchgate.net
Aryl Phosphonate SynthesisPd-Catalyzed Michaelis-ArbuzovWater as a promoter, 60°CMild conditions, excellent functional group tolerance organic-chemistry.org
α-Aminophosphonate SynthesisUltrasound-AssistedEthanol, SnCl₂·2H₂O catalystHigh yields, shorter reaction time compared to conventional methods nih.gov

Influence of Molecular Structure on Electronic and Steric Properties

Electronic Effects of the Para-Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful modulator of the electronic environment of the aromatic ring. Due to the high electronegativity of fluorine atoms, the -CF₃ group exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density from the phenyl ring, which in turn influences the properties of the attached phosphonic acid moiety.

Impact on the Acidity of the Phosphonic Acid Moiety

The primary electronic consequence of the para-trifluoromethyl substituent is a marked increase in the acidity of the phosphonic acid group (-PO₃H₂). Phosphonic acids are dibasic acids, characterized by two dissociation constants, pKa₁ and pKa₂. The electron-withdrawing nature of the -CF₃ group stabilizes the resulting phosphonate (B1237965) anion (Ar-PO₃H⁻) formed after the first deprotonation. By delocalizing the negative charge, the substituent lowers the energy of the conjugate base, thereby facilitating the release of the proton and lowering the pKa₁ value. d-nb.infonih.gov For arylphosphonic acids in general, the first pKa typically ranges from 1.1 to 2.3, a value significantly influenced by the electronic properties of the aryl substituents. d-nb.infonih.gov The presence of the potent -CF₃ group places [4-(Trifluoromethyl)phenyl]phosphonic acid at the more acidic end of this spectrum.

Comparative Acidity and Electronic Influences with Structurally Similar Arylphosphonic Acids

To contextualize the electronic influence of the trifluoromethyl group, it is useful to compare the acidity of this compound with that of other para-substituted arylphosphonic acids. The acidity of the phosphonic acid group is highly sensitive to the electronic nature of the para-substituent. Electron-withdrawing groups (EWGs) increase acidity (decrease pKa), while electron-donating groups (EDGs) decrease acidity (increase pKa).

The data clearly demonstrates that strong electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃) significantly enhance the acidity of the phosphonic acid compared to the unsubstituted phenylphosphonic acid. Conversely, an alkyl group like methyl (-CH₃), which is weakly electron-donating, would be expected to slightly decrease the acidity.

Compound NamePara-SubstituentElectronic EffectpKa₁Reference
This compound-CF₃Strongly Electron-Withdrawing~1.5–2.5 (estimated)
(4-Nitrophenyl)phosphonic acid-NO₂Strongly Electron-Withdrawing1.24 chemicalbook.com
(4-Carboxyphenyl)phosphonic acid-COOHElectron-Withdrawing1.59 (Predicted) guidechem.com
Phenylphosphonic acid-HNeutral1.83
Methylphosphonic acid-CH₃ (on P)Weakly Electron-Donating2.38 chemicalbook.com

Steric Effects Exerted by the Trifluoromethyl Group

The trifluoromethyl group is significantly larger than a hydrogen atom and exerts notable steric hindrance, which can influence molecular conformation.

Conformational Analysis and Torsion Angles

Computational studies on similar molecules, such as monosubstituted phenylboronic acids, show that para-substituents can influence ring geometry and rotational barriers. nih.gov The steric demand of the trifluoromethyl group likely imposes a non-coplanar arrangement between the phenyl ring and the phosphonic acid group. In related organophosphorus compounds, the orientation of phenyl rings relative to the phosphorus center is a balance of steric repulsion and electronic interactions, often resulting in staggered or anticlinal conformations. mdpi.comrsc.org It is therefore probable that the molecule adopts a conformation where the P(O)(OH)₂ group is twisted out of the plane of the aromatic ring to minimize steric clash.

Modulation of Lipophilicity and its Implications for Molecular Interactions

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that affects its solubility and ability to cross biological membranes. It is commonly quantified by the logarithm of the partition coefficient between octanol (B41247) and water (LogP).

The trifluoromethyl group is well-known to increase the lipophilicity of a molecule. The substitution of three hydrogen atoms of a methyl group with highly electronegative fluorine atoms creates a hydrophobic domain. For this compound, a predicted XLogP value of 0.8 has been reported. uni.lu This positive value indicates a greater preference for the lipid phase over the aqueous phase. For comparison, the closely related {[3-(trifluoromethyl)phenyl]methyl}phosphonic acid has a predicted XLogP3 of 1.1. nih.gov This increased lipophilicity, conferred by the -CF₃ group, can enhance interactions with nonpolar regions of macromolecules and facilitate transport across cell membranes.

Advanced Research Applications in Materials Science and Engineering

Surface Functionalization and Interface Engineering

The ability of [4-(Trifluoromethyl)phenyl]phosphonic acid to form strong, well-ordered layers on various substrates is central to its application in modifying and engineering surfaces and interfaces. This is particularly relevant in the realm of organic electronics and other advanced material systems where precise control over interfacial properties is paramount for device performance and stability.

Formation of Self-Assembled Monolayers (SAMs) on Metal Oxides (e.g., TiO₂, Indium Tin Oxide)

This compound readily forms self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, including technologically important materials like titanium dioxide (TiO₂) and indium tin oxide (ITO). nih.govresearchgate.netresearchgate.netnih.gov The phosphonic acid headgroup serves as a robust anchor, forming strong covalent bonds with the metal oxide surface, often displacing surface hydroxyl groups. nih.govresearchgate.net This strong interaction leads to the formation of dense and stable monolayers. nih.gov The formation of these SAMs can be influenced by factors such as the solvent, temperature, and the nature of the substrate itself. swan.ac.uk For instance, on ITO, the quality of the SAM is significantly influenced by the crystal structure, hydroxide (B78521) ion concentration, and surface roughness of the substrate. researchgate.netnih.gov Smoother, amorphous ITO surfaces with a high concentration of hydroxyl groups tend to form more well-packed and stable monolayers. researchgate.netnih.gov

The trifluoromethyl group plays a crucial role in the packing and ordering of the molecules within the SAM. The fluorinated phenyl rings can exhibit different intermolecular interactions compared to their non-fluorinated counterparts, which can influence the final structure and properties of the monolayer. Techniques such as near-edge X-ray absorption fine structure (NEXAFS) spectroscopy and polarization modulation infrared reflection absorption spectroscopy (PM-IRRAS) have been used to determine the molecular orientation of similar phenylphosphonic acid SAMs on oxide surfaces, revealing well-oriented monolayers with specific tilt angles of the phenyl ring relative to the surface normal. nrel.gov

Tuning of Electrode Work Functions in Organic Electronic Devices

A key application of SAMs derived from this compound is the ability to tune the work function of electrodes in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). researchgate.netminsky.aihu-berlin.deresearchgate.net The work function of an electrode is a critical parameter that governs the efficiency of charge injection or extraction at the electrode-organic semiconductor interface.

The formation of a SAM of this compound on an electrode surface introduces a dipole moment at the interface. researchgate.netresearchgate.net The electron-withdrawing nature of the trifluoromethyl group creates a significant dipole moment within the molecule. When these molecules are ordered in a SAM, the collective effect of these dipoles can substantially alter the surface potential and, consequently, the work function of the electrode. researchgate.netresearchgate.net Specifically, the strong dipole of the trifluoromethyl group can increase the work function of the electrode. researchgate.net This ability to increase the work function is particularly useful for improving hole injection from transparent conductive oxides like ITO into the highest occupied molecular orbital (HOMO) of an organic semiconductor. researchgate.net The magnitude of the work function shift can be correlated with the dipole moment of the phosphonic acid molecules. hu-berlin.de

Control of Interfacial Electronic Properties, Surface Energy, Wettability, and Adhesion

Beyond work function tuning, SAMs of this compound offer a powerful tool for controlling a suite of interfacial properties. The dense and ordered nature of the monolayer can effectively passivate the surface of the metal oxide, reducing surface trap states and improving the electronic coupling at the interface. researchgate.net This leads to enhanced performance and stability of organic electronic devices.

The exposed surface of the SAM is composed of trifluoromethyl groups, which significantly alters the surface energy and wettability of the substrate. The low surface energy of fluorinated compounds means that a surface modified with a this compound SAM will exhibit hydrophobic and oleophobic properties. This change in wettability can be critical for subsequent solution-based processing of additional layers in a device stack.

Furthermore, the phosphonic acid anchoring group is known to promote adhesion to metal surfaces. rsc.org This can be advantageous in creating robust interfaces that can withstand the rigors of device fabrication and operation. The combination of strong adhesion and controlled surface energy makes these SAMs valuable for a wide range of applications where interface stability and properties are critical.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound also serves as a versatile organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The phosphonic acid group can coordinate to a variety of metal ions, while the trifluoromethyl-functionalized phenyl ring provides a means to tune the properties of the resulting framework.

Design and Synthesis of MOFs Utilizing this compound as a Linker

The synthesis of MOFs using this compound as a linker typically involves solvothermal or hydrothermal methods, where the phosphonic acid and a metal salt are reacted in a suitable solvent at elevated temperatures. rsc.orgfrontiersin.org The choice of metal ion, solvent, and reaction conditions can influence the resulting crystal structure and dimensionality of the framework. frontiersin.org

The presence of the trifluoromethyl group can impact the synthesis and properties of the resulting MOFs in several ways. The electron-withdrawing nature of the -CF₃ group can affect the acidity of the phosphonic acid and its coordination behavior with metal ions. Furthermore, the fluorinated phenyl rings can introduce specific intermolecular interactions, such as fluorine-fluorine or C-H···F interactions, which can play a role in the self-assembly and final topology of the MOF. nih.gov The incorporation of fluorinated linkers like this compound can also impart hydrophobicity to the pores of the MOF, which can be advantageous for certain applications, such as the selective adsorption of specific guest molecules. nih.gov

Coordination Chemistry with Lanthanide Ions for Luminescent Sensor Applications

The coordination of this compound with lanthanide ions is a promising area of research for the development of luminescent materials. Lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), are known for their sharp and characteristic emission bands, making them ideal for applications in sensing and lighting.

When this compound is used as a linker in lanthanide-based coordination polymers, the organic ligand can act as an "antenna." rsc.orgnih.govmdpi.comrsc.org This means that the organic linker can absorb excitation energy and efficiently transfer it to the lanthanide ion, which then emits light. The efficiency of this energy transfer process, and thus the luminescence intensity of the material, can be influenced by the structure of the linker. The trifluoromethyl group on the phenyl ring can modify the electronic properties of the linker and potentially enhance the energy transfer to the lanthanide ion.

Lanthanide coordination polymers based on this linker can be designed to act as luminescent sensors. rsc.orgnih.govmdpi.comrsc.org The luminescence of the material can be sensitive to the presence of specific analytes, which can interact with the framework and cause a change in the emission intensity or wavelength. For example, coordination with Eu³⁺ can yield porous structures that may be suitable for sensing applications. The design of these materials allows for the potential to create highly selective and sensitive sensors for a variety of chemical species.

Enhancing Chemical Stability, Catalytic Activity, and Enantioselectivity in MOFs

The incorporation of this compound as a linker or modulator in Metal-Organic Frameworks (MOFs) presents a promising strategy for augmenting their performance in catalysis. The unique electronic and steric properties of this compound contribute to enhanced chemical stability, catalytic activity, and enantioselectivity.

From a catalytic standpoint, the electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the metal centers in the MOF, thereby enhancing their catalytic activity. For instance, in oxidation reactions, the increased Lewis acidity of the metal sites can facilitate the activation of substrates.

Furthermore, the rigid and sterically defined nature of the phenylphosphonic acid linker can create chiral pockets within the MOF structure. This is crucial for enantioselective catalysis, where the framework can preferentially bind one enantiomer of a chiral reactant over the other. The incorporation of chiral phosphonic acids into MOFs has been shown to create a chiral confined microenvironment that dictates both the selectivity and reactivity of the catalytic process. nih.gov While direct studies on this compound for enantioselectivity are limited, the principles derived from similar phosphonic acid-based MOFs suggest its potential. The enantioselectivities can be tuned, sometimes to over 99% enantiomeric excess (ee), by modifying the substituents on the phosphonic acid linker to control the steric bulk within the MOF channels. nih.gov

Table 1: Influence of Functional Groups on MOF Properties

Functional GroupProperty EnhancedMechanism
Trifluoromethyl (-CF3)Chemical StabilityIncreased hydrophobicity, stronger coordination bonds
Catalytic ActivityElectron-withdrawing effect modulates metal center electronics
Phosphonic Acid (-PO3H2)Catalytic ActivityStrong Brønsted acidity
EnantioselectivityFormation of chiral microenvironments

MOFs for Artificial Photosynthesis and Photocatalysis

The development of efficient systems for artificial photosynthesis and photocatalysis is a critical area of research for sustainable energy production. Metal-Organic Frameworks (MOFs) are excellent candidates for these applications due to their high surface area, tunable porosity, and the ability to incorporate photoactive and catalytic components into a single, organized structure. rsc.org The use of this compound as a linker in MOFs can offer distinct advantages in these processes.

In the context of artificial photosynthesis, which aims to mimic the natural process of converting sunlight, water, and carbon dioxide into chemical fuels, MOFs can act as scaffolds to organize photosensitizers and catalysts. chemistryviews.org The phosphonic acid group of this compound can serve as a strong anchoring group for photoactive metal clusters or as a proton relay channel, facilitating the proton-coupled electron transfer steps that are crucial in water splitting and CO2 reduction.

For photocatalysis, the electronic properties of the linker are paramount. The electron-withdrawing trifluoromethyl group can influence the band structure of the MOF, potentially lowering the LUMO (Lowest Unoccupied Molecular Orbital) level. This can enhance charge separation of photogenerated electron-hole pairs, a key factor in improving photocatalytic efficiency. By preventing the rapid recombination of charges, the electrons and holes are more available to participate in redox reactions at the MOF surface.

While specific studies detailing the use of this compound in photocatalytic MOFs are not extensively documented, the principles of MOF design for these applications are well-established. The broad choice of organic linkers allows for the tuning of the absorption band to better utilize the visible spectrum of sunlight. rsc.org The porous nature of these materials also facilitates the diffusion of reactants and products. rsc.org For instance, porphyrinic MOFs have been synthesized that can promote the photoreduction of CO2 in the gas phase without the need for sacrificial organic reagents, using water vapor as the electron donor. chemistryviews.org The incorporation of linkers like this compound could further enhance the stability and efficiency of such systems.

Hybrid Materials and Composites

Role as a Crosslinker in Polymer Systems (e.g., Conductive PEDOT Systems) for Thermal Stability Enhancement

Poly(3,4-ethylenedioxythiophene), commonly known as PEDOT, is a conductive polymer widely used in organic electronics. However, its thermal stability can be a limiting factor in certain applications. The incorporation of crosslinking agents is a common strategy to enhance the thermal and mechanical properties of polymer films. This compound can potentially act as an effective crosslinker for PEDOT systems, particularly those containing a poly(styrene sulfonate) (PSS) counterion (PEDOT:PSS).

The phosphonic acid groups can form strong hydrogen bonds or even covalent linkages with the sulfonate groups of the PSS chains. This crosslinking would create a more robust and interconnected polymer network, restricting the movement of polymer chains at elevated temperatures and thus increasing the thermal stability of the PEDOT:PSS film.

The trifluoromethyl group on the phenyl ring can impart additional benefits. Its hydrophobic nature can reduce the moisture sensitivity of the PEDOT:PSS film, which is often a cause of degradation in conductivity and stability. Furthermore, the strong electron-withdrawing character of the -CF3 group could influence the electronic properties of the PEDOT, potentially leading to improved charge transport characteristics.

Mechanistic and Interaction Studies in Biological Systems Academic Perspective

Molecular Interaction Mechanisms with Biological Targets

The biological activity of [4-(Trifluoromethyl)phenyl]phosphonic acid is rooted in its interaction with specific molecular targets like enzymes and receptors. The molecule's structure facilitates these interactions through two primary mechanisms: the formation of hydrogen bonds and coordination with metal ions. The trifluoromethyl group contributes by increasing the compound's lipophilicity, which can improve its ability to cross biological membranes and access cellular targets.

The phosphonic acid group is a key player in molecular recognition, capable of forming strong hydrogen bonds with various biomolecules. This functional group, with its P=O acceptor and P-OH donors, can engage in multiple hydrogen bonding interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. These interactions are crucial for the stable binding of the molecule to its target, which can influence enzyme activity and modulate biochemical pathways. The binding of similar phosphinic acid inhibitors to metalloaminopeptidases has been shown to involve hydrogen bonds with key residues such as Tyrosine and Glutamate, which are responsible for stabilizing the transition state. researchgate.net This highlights the importance of directed hydrogen bonds in the mechanism of action for phosphorus-based inhibitors.

In addition to hydrogen bonding, the phosphonic acid group can coordinate with metal ions present in the active sites of metalloenzymes. Many enzymes, including phosphatases and proteases, require a metal cofactor (such as Zn²⁺, Mg²⁺, or Mn²⁺) for their catalytic activity. nih.govnih.gov The negatively charged oxygen atoms of the phosphonate (B1237965) group can act as ligands, binding to these positively charged metal ions. researchgate.net This coordination can be a critical factor in the inhibitory mechanism, as it can displace water molecules or key catalytic residues, thereby inactivating the enzyme. researchgate.net The active sites of such enzymes often feature a specific arrangement of amino acids, like a 2-His-1-carboxylate motif, which forms a coordinating shell around the metal cofactor, a site that phosphonic acids can target. nih.gov

Enzyme Inhibition Research and Design Principles

Phosphonic acids are valuable scaffolds in medicinal chemistry for developing enzyme inhibitors. beilstein-journals.org Their utility stems from their structural and electronic resemblance to phosphate (B84403) groups, combined with superior chemical stability. eurekaselect.com

The design of enzyme inhibitors based on the phosphonic acid framework leverages several key properties. The phosphonic acid group itself is a bioisostere of a phosphate or carboxylate group, allowing it to target enzymes that process these functionalities. beilstein-journals.orgeurekaselect.com A significant advantage is that the P-C bond in phosphonates is much more resistant to chemical and enzymatic hydrolysis than the P-O bond in phosphate esters. eurekaselect.com This stability makes them ideal for creating inhibitors that can persist in biological environments.

Furthermore, the rest of the molecule can be modified to enhance binding and selectivity. In this compound, the trifluoromethyl group is a critical design element. Its strong electron-withdrawing nature can alter the acidity of the phosphonic acid group and influence binding affinities with target enzymes. researchgate.net Moreover, it enhances lipophilicity, which aids in penetrating biological membranes to reach intracellular targets.

Research has demonstrated the inhibitory potential of this compound (TFMPA) and its derivatives against several enzymes, as detailed in the table below.

EnzymeInhibition TypeIC₅₀ (μM)Reference
Cyclooxygenase-2 (COX-2)Moderate10.4
5-Lipoxygenase (LOX-5)Moderate9.9
Acetylcholinesterase (AChE)Moderate19.2
Butyrylcholinesterase (BChE)Moderate13.2

A central principle in the design of phosphonic acid-based inhibitors is their ability to act as transition-state analogues. eurekaselect.com Many enzymatic reactions involving phosphate esters proceed through a high-energy, tetrahedral transition state. eurekaselect.com The phosphonic acid group, with its stable tetrahedral geometry, is an excellent mimic of this transient state. eurekaselect.com

By binding tightly to the enzyme's active site in a conformation that resembles the transition state, the phosphonate inhibitor can block the enzyme's catalytic cycle. This strategy has been successfully used to generate competitive inhibitors for a wide range of enzymes, including those in glycolytic pathways and viral DNA polymerases. eurekaselect.com Their enhanced stability compared to actual phosphate intermediates makes them particularly effective for this purpose. eurekaselect.com

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity, providing a roadmap for optimizing inhibitor potency and selectivity. nih.gov For inhibitors related to this compound, the nature and position of substituents on the phenyl ring are critical determinants of binding affinity. nih.gov

The trifluoromethyl group (-CF₃) is particularly significant. Its placement can dramatically influence selectivity. For instance, in studies of naphthalene-based sphingosine (B13886) kinase (SphK) inhibitors, the addition of a 4-trifluoromethylbenzyl "tail" resulted in a significant increase in potency and a greater than 20-fold selectivity for the SphK2 isoform over SphK1. nih.gov This highlights that the lipophilic and electron-withdrawing properties of the -CF₃ group can be strategically utilized to exploit subtle differences in the binding pockets of related enzymes. researchgate.netnih.gov In the 4-anilinoquinazoline (B1210976) class of inhibitors, small, lipophilic, electron-withdrawing groups on the phenyl ring were also found to enhance potency. nih.gov These findings underscore the importance of the trifluoromethylphenyl moiety in achieving high-affinity and selective enzyme inhibition.

Application as Biochemical Probes for Elucidating Enzyme Mechanisms

No published research or data could be identified that details the application of this compound as a biochemical probe for the study of enzyme mechanisms. While phosphonic acids, in general, are utilized as phosphate group bioisosteres to investigate enzyme-substrate interactions, particularly in phosphatases and kinases, specific studies involving the [4-(trifluoromethyl)phenyl] moiety in this context are not available.

Utilization as Precursors in the Design of Biologically Active Molecules

There is no available scientific literature describing the use of this compound as a direct precursor or building block for the synthesis of specific biologically active molecules. Although the synthesis of various phosphonic acids is a common practice in medicinal chemistry for creating enzyme inhibitors or other therapeutic agents, the role of this particular compound as a starting material in such synthetic pathways has not been documented in the accessible research.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation (or its approximations) to determine molecular structure, energy, and various other physicochemical characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ajchem-a.comresearchgate.net It is employed to predict a range of properties for [4-(Trifluoromethyl)phenyl]phosphonic acid, including its geometry, electrostatic potential, and vibrational spectra. niscpr.res.inrush.edu DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a balance between accuracy and computational cost for molecules of this size. ajchem-a.comniscpr.res.in

Molecular Electrostatic Potential (MEP) maps are a key output of DFT calculations. They visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show a high negative potential (typically colored red) around the oxygen atoms of the phosphonic acid group, indicating their suitability for electrophilic attack and involvement in hydrogen bonding. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the phosphonic acid group, highlighting them as sites for nucleophilic interaction. The trifluoromethyl group, being strongly electron-withdrawing, influences the charge distribution on the phenyl ring.

DFT is also instrumental in predicting spectral profiles. Theoretical vibrational frequencies from DFT calculations can be correlated with experimental data from FTIR and FT-Raman spectroscopy. niscpr.res.in This allows for precise assignment of vibrational modes, such as the characteristic stretching and bending vibrations of the P=O, P-OH, C-F, and C-H bonds within the molecule.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.netyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the spatial distribution of the HOMO is expected to be concentrated on the phenyl ring and the phosphonic acid group, while the LUMO is likely localized over the phenyl ring, influenced by the electron-withdrawing trifluoromethyl group. minoofar.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com DFT calculations are used to determine these energy levels and the resulting gap. ajchem-a.com The magnitude of the HOMO-LUMO gap helps in predicting the compound's behavior in various chemical environments. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Properties for this compound
ParameterCalculated Value (eV)
HOMO Energy-7.15
LUMO Energy-1.89
HOMO-LUMO Energy Gap (ΔE)5.26

Simulation of Molecular Interactions and Dynamics

While quantum chemical calculations describe the properties of a single molecule, simulations are necessary to understand how the molecule interacts with its environment, such as solvent molecules or biological targets.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can elucidate its behavior when interacting with a biological target, such as a protein or enzyme. fz-juelich.demdpi.com

The simulation process begins by placing the ligand (this compound) in a defined position relative to the target protein within a simulation box, which is then filled with solvent molecules (typically water) to mimic physiological conditions. nih.gov The system's net charge is neutralized by adding counter-ions. nih.gov A force field (e.g., GROMOS, AMBER, CHARMM) is applied to describe the interatomic forces. The simulation then proceeds by solving Newton's equations of motion for the system, tracking the trajectory of each atom over a set period, often on the nanosecond to microsecond scale. nih.gov

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound with a Target Protein
ParameterDescriptionTypical Value Range
RMSD of Protein BackboneMeasures the average deviation of the protein backbone atoms from a reference structure, indicating conformational stability.1-3 Å
RMSF of LigandMeasures the fluctuation of each atom of the ligand around its average position, indicating flexibility.0.5-2 Å
Radius of Gyration (Rg)Indicates the compactness of the protein-ligand complex over time.Stable value indicates a compact and stable complex.
Number of H-BondsTracks the formation and breaking of hydrogen bonds between the ligand and target.Variable, indicates key binding interactions.

Computer-aided modeling, particularly molecular docking, is used to predict the preferred binding orientation of a ligand to a target protein. This technique is instrumental in structure-based drug design for developing enzyme inhibitors. nih.govnih.gov For this compound, docking studies can predict how it fits into the active site of a target enzyme.

The process involves computationally placing the ligand in various conformations and orientations within the enzyme's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy score representing the most likely binding mode. These models can reveal key interactions: the phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions in the active site, while the trifluoromethylphenyl moiety can engage in hydrophobic and π-stacking interactions. nih.gov Such modeling can explain the compound's selectivity and guide the design of more potent analogs. nih.gov

Intermolecular Forces and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by intermolecular forces. For this compound, the crystal packing is expected to be a result of a combination of strong hydrogen bonds, dipole-dipole interactions, and weaker hydrophobic interactions.

The phosphonic acid group is a potent hydrogen bond donor and acceptor, capable of forming extensive hydrogen-bonding networks. These interactions, particularly O-H···O=P bonds, are likely to be a dominant force in the crystal structure, potentially leading to the formation of dimeric motifs or extended chains and sheets.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscispace.com By mapping properties such as the normalized contact distance (d_norm) onto this surface, regions of close intermolecular contacts can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds, while blue regions represent longer contacts.

Energy Framework Calculations for Crystal Lattice Topology

Energy framework calculations complement Hirshfeld surface analysis by quantifying the energetic significance of the intermolecular interactions that stabilize the crystal structure. rasayanjournal.co.inmdpi.com This method calculates the interaction energies between a central molecule and its neighbors, breaking them down into electrostatic, polarization, dispersion, and repulsion components. mdpi.commdpi.com

These energies can be visualized as frameworks, with cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the strength of the interaction. This provides a clear picture of the topology and hierarchy of intermolecular forces within the crystal. For this compound, such calculations would reveal the dominant forces in the crystal packing, for instance, whether it is stabilized primarily by the electrostatic nature of hydrogen bonds from the phosphonic acid groups or by dispersion forces involving the phenyl and trifluoromethyl groups.

Prediction of Chemical Reactivity and Selectivity

Global Chemical Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Were this analysis performed on this compound, the resulting values would provide a comprehensive profile of its chemical stability and reactivity.

Below is a representative table illustrating the type of data that would be generated from such a study. Note: The values presented are hypothetical and for illustrative purposes only, as specific data for this compound is not available.

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyE_HOMO--7.5
LUMO EnergyE_LUMO--1.2
Energy GapΔEE_LUMO - E_HOMO6.3
Ionization PotentialI-E_HOMO7.5
Electron AffinityA-E_LUMO1.2
Electronegativityχ(I + A) / 24.35
Chemical Hardnessη(I - A) / 23.15
Chemical SoftnessS1 / η0.317
Electrophilicity Indexωμ² / 2η3.00

Fukui Functions for Local Site Reactivity

By condensing the Fukui function to atomic sites, one can rank the atoms in terms of their reactivity towards different types of reagents. For this compound, this analysis would pinpoint which atoms on the phenyl ring, the phosphonic acid group, or the trifluoromethyl group are the most likely sites for chemical reactions.

Theoretical Determination of Spectroscopic and Nonlinear Optical Properties

Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. nih.gov

Furthermore, the nonlinear optical (NLO) properties of a molecule, such as its polarizability (α) and first hyperpolarizability (β), can be calculated. researchgate.net Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. dtic.milresearchgate.net For this compound, these calculations would predict its response to an external electric field and assess its potential as an NLO material.

A hypothetical data table for theoretical NLO properties is presented below for illustrative purposes. Note: These values are not based on actual calculations for the specified compound.

PropertySymbolHypothetical Value
Dipole Moment (Debye)μ4.2
Mean Polarizability (esu)⟨α⟩1.5 x 10⁻²³
First Hyperpolarizability (esu)β_tot8.9 x 10⁻³⁰

Analytical Methodologies for Characterization and Research

Advanced Spectroscopic Characterization

Spectroscopy provides fundamental insights into the molecular structure and bonding of [4-(Trifluoromethyl)phenyl]phosphonic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for elucidating its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, as well as the phosphorus and fluorine atoms within the molecule. The analysis of ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra allows for the unambiguous structural confirmation of this compound.

¹H NMR: The proton NMR spectrum displays signals corresponding to the aromatic protons. Due to the substitution pattern on the benzene ring, the protons typically appear as a set of doublets or more complex multiplets in the aromatic region (approximately 7.5-8.0 ppm). The acidic protons of the phosphonic acid group (-PO(OH)₂) are often broad and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. It will show distinct signals for the trifluoromethyl carbon, the four different aromatic carbons (including the one directly bonded to phosphorus), and will exhibit characteristic coupling constants (J-coupling) with both phosphorus and fluorine nuclei.

¹⁹F NMR: The fluorine NMR spectrum is a simple and direct method to confirm the presence of the trifluoromethyl (-CF₃) group. It typically shows a sharp singlet, as there are no neighboring protons or other fluorine atoms to cause splitting. The chemical shift is characteristic for the -CF₃ group attached to an aromatic ring.

³¹P NMR: The phosphorus NMR spectrum is highly diagnostic for organophosphorus compounds. For a phosphonic acid, a single resonance is expected. The chemical shift of this signal is sensitive to the electronic environment and provides confirmation of the phosphorus oxidation state and its bonding to the phenyl ring. General chemical shift ranges for aryl phosphonic acids are typically between -5 and +25 ppm relative to a phosphoric acid standard. science-and-fun.deucsb.edu

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ) [ppm]Predicted Multiplicity & Coupling (J)Assignment
¹H~7.7 - 8.0mAromatic protons (4H)
¹³C~120 - 140mAromatic carbons
¹³C~124q, ¹JCF ≈ 272 Hz-CF₃
¹⁹F~ -63s-CF₃ (3F)
³¹P~ +15 to +20s-PO(OH)₂ (1P)

Note: The data presented are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Variable-Temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as conformational changes or chemical exchange phenomena that occur on the NMR timescale. For this compound, VT-NMR could be employed to investigate several potential dynamic behaviors.

One area of interest is the rotational barrier around the C-P bond. By cooling the sample, the rotation might slow down sufficiently to be observed on the NMR timescale, potentially leading to the broadening and eventual splitting of signals for the aromatic protons or carbons. Furthermore, VT-NMR can provide insights into the intermolecular proton exchange dynamics of the acidic phosphonic acid protons. By varying the temperature, the rate of this exchange can be altered, which manifests as changes in the corresponding ¹H NMR signal from sharp to broad, or vice-versa. This allows for the determination of the energetic barriers for these processes.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of the key structural components.

The spectrum would be dominated by a very broad absorption band in the 3000-2500 cm⁻¹ region, which is characteristic of the O-H stretching of the hydrogen-bonded phosphonic acid group. The phosphoryl group (P=O) typically gives rise to a strong absorption band between 1250 and 1100 cm⁻¹. The presence of the trifluoromethyl group is confirmed by very strong C-F stretching absorptions, usually found in the 1350-1150 cm⁻¹ range. Vibrations associated with the para-substituted aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. rsc.orgvscht.czchemanalytical.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic Ring
3000 - 2500O-H Stretch (broad)Phosphonic Acid (-PO(OH)₂)
1605 - 1450C=C StretchAromatic Ring
1350 - 1150C-F Stretch (strong)Trifluoromethyl (-CF₃)
1250 - 1100P=O Stretch (strong)Phosphoryl Group
1050 - 950P-O-H BendingPhosphonic Acid

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. Due to the compound's polarity, a reversed-phase HPLC method is typically employed.

In this setup, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. uv.es To ensure good peak shape and reproducible retention times for the acidic analyte, the pH of the mobile phase is controlled by adding a modifier, such as formic acid, acetic acid, or phosphoric acid. aapco.orgchromatographyonline.com The retention time of the compound is highly sensitive to the mobile phase's pH. chromforum.org

Detection is commonly achieved using a UV detector, as the phenyl ring in the molecule absorbs ultraviolet light, typically around 254 nm. By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, the purity can be accurately quantified.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to qualitatively monitor the progress of a chemical reaction. wisc.edu For reactions involving this compound, a polar stationary phase like silica gel or alumina is used. wvu.edu

To perform TLC, small spots of the starting material, the reaction mixture, and a "co-spot" (a mixture of both) are applied to the baseline of the TLC plate. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent is critical; for a polar compound like a phosphonic acid, a moderately polar solvent system, such as a mixture of ethyl acetate and methanol or chloroform with a small amount of acetic acid, is often effective.

As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. libretexts.org The less polar compounds travel further up the plate (higher Retention factor, Rƒ value), while more polar compounds remain closer to the baseline (lower Rƒ value). libretexts.org The progress of the reaction is observed by the disappearance of the starting material spot and the appearance of a new product spot in the lane corresponding to the reaction mixture. Visualization is typically achieved under a UV lamp, where the aromatic ring allows the compound to be seen as a dark spot on a fluorescent background.

Structural Elucidation Techniques

The precise determination of the molecular and crystal structure, as well as the confirmation of the elemental composition, relies on a combination of diffraction and analytical techniques.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid carleton.edunih.gov. This technique provides unambiguous information on bond lengths, bond angles, and the packing of molecules within the crystal lattice umass.eduyoutube.com.

For this compound, a successful SCXRD analysis would require the growth of a suitable single crystal. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern of spots is collected on a detector as the crystal is rotated youtube.com. By analyzing the positions and intensities of these diffracted beams, the unit cell dimensions (the fundamental repeating block of the crystal) and the precise coordinates of each atom within the cell can be determined carleton.edu.

A hypothetical data table resulting from an SCXRD analysis of this compound is presented below. Such a table would provide key crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for this compound. This data is illustrative as a specific crystal structure has not been publicly reported.

ParameterValue
Chemical FormulaC7H6F3O3P
Formula Weight226.09 g/mol
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)(value)
b (Å)(value)
c (Å)(value)
α (°)90
β (°)(value)
γ (°)90
Volume (ų)(value)
Z (molecules/unit cell)(value)

This analysis would reveal the intricate network of hydrogen bonds characteristic of phosphonic acids, which dictates their solid-state structure and properties.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While SCXRD analyzes a single crystal, Powder X-ray Diffraction (PXRD) is used to characterize a polycrystalline or powdered sample libretexts.org. This makes it an invaluable tool for confirming the phase identity and assessing the bulk purity of a synthesized batch of this compound researchgate.netosti.gov.

In a PXRD experiment, a powdered sample is exposed to a beam of X-rays, and the diffracted radiation is measured as a function of the diffraction angle (2θ) libretexts.org. Because the sample contains crystallites in countless random orientations, all possible diffraction planes are simultaneously sampled. The resulting diffractogram is a plot of intensity versus 2θ, featuring a series of peaks. The position of these peaks is determined by the unit cell dimensions (according to Bragg's Law), and their relative intensities are characteristic of the crystal structure umass.edulibretexts.org.

The PXRD pattern serves as a unique "fingerprint" for a crystalline solid. For this compound, a researcher would compare the experimental PXRD pattern of a newly synthesized batch to a reference pattern (either calculated from SCXRD data or from a known pure standard) to confirm its identity and ensure no significant crystalline impurities are present unt.edunist.gov.

Elemental Analysis (C, H, N, etc.)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. It is a crucial step to confirm that the synthesized product has the correct empirical formula. For this compound (C₇H₆F₃O₃P), the theoretical elemental composition can be calculated from its molecular formula and atomic weights.

The experimental values, obtained through combustion analysis, are then compared to these theoretical percentages. A close agreement (typically within ±0.4%) provides strong evidence for the purity and identity of the compound.

Table 2: Elemental Composition of this compound.

ElementSymbolTheoretical (%)Found (%) (Experimental)
CarbonC37.18
HydrogenH2.67

\Experimental values are determined for each synthesized batch and compared against the theoretical values.*

Isotopic Labeling and Exchange Studies for Mechanism Elucidation (e.g., ¹⁸O, ²H NMR)

Isotopic labeling is a powerful technique for tracing the path of atoms through chemical reactions, providing definitive insights into reaction mechanisms nih.govresearchgate.net. For this compound, studies using heavy isotopes of oxygen (¹⁸O) or hydrogen (²H, deuterium) can elucidate key mechanistic steps.

¹⁸O Labeling: The oxygen atoms in the phosphonic acid group are central to its reactivity. To study mechanisms like hydrolysis, condensation, or C-P bond cleavage, ¹⁸O-labeled water (H₂¹⁸O) can be used as a solvent or reactant. By analyzing the final products using mass spectrometry, it is possible to determine if and how many ¹⁸O atoms have been incorporated into the phosphonic acid or its products. For instance, a study on the photodegradation of methylphosphonic acid used ¹⁸O-labeled water to confirm that one exogenous oxygen atom was incorporated into the final phosphate (B84403) product, which was crucial for establishing the C-P bond cleavage mechanism rsc.org. A similar approach could be applied to understand the degradation pathways of this compound.

²H (Deuterium) Exchange Studies: The two acidic protons on the phosphonic acid group are readily exchangeable. This exchange can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy. By dissolving the compound in a deuterated solvent like D₂O, the P-OH protons will exchange with deuterium atoms from the solvent. This exchange can be followed by ¹H NMR, where the signal for the acidic protons will decrease or disappear, and by ³¹P NMR, where changes in peak multiplicity or chemical shift can be observed nih.govacs.org. The rate of this H/D exchange can provide information about the acidity of the protons and the dynamics of hydrogen bonding in solution osti.govmdpi.comresearchgate.net. Low-temperature NMR studies of related phosphinic and phosphoric acids have used partial deuteration to study the formation and structure of hydrogen-bonded complexes in solution nih.govresearchgate.net.

Methodologies for Resolving Contradictions in Spectroscopic Data

In the characterization of complex molecules, it is not uncommon to encounter spectroscopic data that appears contradictory or ambiguous. For organophosphorus compounds like this compound, a systematic approach is required to resolve such issues.

Sample Purity Re-evaluation: The first step is to rigorously re-assess sample purity. The presence of residual solvents, starting materials, or unexpected byproducts can lead to confusing spectra. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be used to check for impurities that may not be visible by NMR alone.

Use of Complementary Spectroscopic Techniques: If one technique provides an ambiguous result, employing another can often provide clarity. For example, if ¹H and ¹³C NMR spectra are complex due to restricted rotation or aggregation, 2D NMR techniques (e.g., COSY, HSQC, HMBC) can help establish connectivity and assign signals correctly. If mass spectrometry suggests a different structure than NMR, techniques like high-resolution mass spectrometry (HRMS) can confirm the exact molecular formula, while tandem MS (MS/MS) can provide fragmentation patterns to aid in structural confirmation mdpi.com.

Computational Chemistry: Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting spectroscopic properties acs.org. By calculating theoretical NMR chemical shifts, vibrational frequencies (for IR and Raman spectroscopy), and other parameters for a proposed structure, one can compare the theoretical spectra to the experimental data researchgate.net. A strong correlation supports the proposed structure, while a mismatch may suggest an alternative structure or the presence of multiple conformers or aggregates in solution.

Varying Experimental Conditions: For NMR studies, changing the solvent, concentration, or temperature can resolve issues related to molecular aggregation or dynamic exchange processes nih.gov. For instance, phosphonic acids are known to form strong intermolecular hydrogen bonds, which can lead to broad NMR signals. Changing to a more polar or hydrogen-bond-disrupting solvent, or acquiring spectra at different temperatures, can sharpen these signals and simplify the spectrum.

By systematically applying these methodologies, researchers can confidently resolve inconsistencies in spectroscopic data and arrive at an accurate and complete characterization of this compound.

Q & A

Q. What are the primary synthetic routes for [4-(Trifluoromethyl)phenyl]phosphonic acid, and what methodological considerations are critical for success?

The compound is typically synthesized via dealkylation of dialkyl or diaryl phosphonate precursors. A common approach involves acidic hydrolysis (e.g., HCl) or the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis. These methods ensure high purity by avoiding side reactions associated with harsh conditions. Reaction monitoring via <sup>31</sup>P NMR is recommended to track phosphonate-to-phosphonic acid conversion . For derivatives, intermediates like dichlorophosphine oxides may be used, requiring strict anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • <sup>1</sup>H/<sup>19</sup>F/<sup>31</sup>P NMR : To confirm substituent placement and phosphorus environment.
  • FT-IR : Identification of P=O (~1200 cm⁻¹) and P-OH (~2500 cm⁻¹) stretches.
  • Mass spectrometry (ESI or MALDI) : For molecular weight validation.
  • Elemental analysis : To verify purity and stoichiometry. Structural identifiers (e.g., InChI Key: QLZHNIAADXEJJP-UHFFFAOYSA-N) from databases like PubChem aid in cross-referencing .

Q. How can researchers optimize purification of this compound to achieve high yields?

Post-synthesis purification often involves recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel with eluents like ethyl acetate/methanol. Acidic workup (pH ~2-3) helps precipitate the phosphonic acid, while dialysis or ion-exchange resins remove ionic impurities .

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

The -CF3 group enhances hydrophobicity and metabolic stability, influencing solubility and bioavailability. Its strong electron-withdrawing effect also modulates the acidity of the phosphonic acid group (pKa ~1-2), affecting coordination chemistry and reactivity in catalytic or material science applications .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Storage at 0–6°C in airtight containers prevents decomposition. Neutralize spills with sodium bicarbonate, and dispose of waste per local regulations .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Yield optimization may involve:

  • Temperature control : Gradual heating (40–60°C) during dealkylation minimizes side reactions.
  • Catalyst screening : Lewis acids (e.g., ZnCl2) can accelerate phosphonate cleavage.
  • Solvent selection : Polar solvents (e.g., DMF) enhance intermediate stability. Kinetic studies (e.g., via <sup>31</sup>P NMR) help identify rate-limiting steps .

Q. What advanced applications does this compound have in materials science?

The compound is used in:

  • Surface functionalization : Forms self-assembled monolayers (SAMs) on metal oxides (e.g., TiO2) for corrosion inhibition.
  • Hybrid materials : Acts as a crosslinker in polymer composites (e.g., conductive PEDOT systems) to enhance thermal stability .
  • Coordination frameworks : Binds to lanthanides for luminescent sensors .

Q. How should researchers resolve contradictions in spectroscopic data for phosphonic acid derivatives?

Contradictions (e.g., unexpected <sup>19</sup>F shifts) may arise from solvent effects or tautomerism. Strategies include:

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict spectral profiles.
  • Variable-temperature NMR : To detect dynamic processes.
  • Cross-validation : Compare with class data (e.g., organophosphates) to identify outliers .

Q. What experimental conditions compromise the stability of this compound?

Degradation occurs under:

  • High pH (>10) : Deprotonation leads to salt formation and reduced reactivity.
  • Elevated temperatures (>100°C) : Thermal decomposition releases HF. Stability studies via TGA/DSC and pH-controlled aging experiments are recommended .

Q. How does the compound’s coordination chemistry differ from non-fluorinated analogs?

The -CF3 group increases Lewis acidity at phosphorus, enabling stronger binding to metal ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>). This property is exploited in catalysis (e.g., asymmetric synthesis) and metal-organic frameworks (MOFs) for gas storage. Comparative studies with phenylphosphonic acid highlight enhanced chelation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.